Anthracene-1,8-dicarbonitrile

Catalog No.
S12380475
CAS No.
M.F
C16H8N2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene-1,8-dicarbonitrile

Product Name

Anthracene-1,8-dicarbonitrile

IUPAC Name

anthracene-1,8-dicarbonitrile

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H

InChI Key

HSDZSLMBBGAGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N

Anthracene-1,8-dicarbonitrile is an organic compound characterized by its molecular formula C14H8N2C_{14}H_{8}N_{2}. It consists of an anthracene backbone, which is a polycyclic aromatic hydrocarbon made up of three fused benzene rings, with two cyano groups (CN-C\equiv N) attached at the 1 and 8 positions. This compound exhibits notable photophysical properties, including fluorescence and strong absorption in the ultraviolet-visible range, making it valuable in various applications in materials science and organic electronics.

  • Oxidation: The compound can be oxidized to form anthraquinone derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The cyano groups can be reduced to form anthracene-1,8-diamine using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic nature of the anthracene core allows for electrophilic substitution reactions, leading to various substituted derivatives depending on the electrophile used.

The synthesis of anthracene-1,8-dicarbonitrile typically involves several steps:

  • Starting Material: The synthesis often begins with anthracene or its derivatives.
  • Halogenation: Anthracene is first halogenated to introduce halogen substituents at the 1 and 8 positions.
  • Nitrilation: The halogenated intermediate is then treated with sodium cyanide or other nitrating agents to introduce the cyano groups.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

Anthracene-1,8-dicarbonitrile has several applications:

  • Organic Electronics: It is used as a building block in organic semiconductors and photovoltaic devices due to its electronic properties.
  • Fluorescent Dyes: Its fluorescence makes it suitable for use in fluorescent probes and dyes in biological imaging.
  • Chemical Sensors: The compound can be utilized in sensors for detecting various analytes based on its reactivity and photophysical properties.

Studies on the interactions of anthracene derivatives with solvents and other compounds have revealed insights into their solubility and reactivity. For example, investigations into the interaction between carbazole and dimethylformamide have provided information about hydrogen bonding that affects solubility and extraction processes . Such studies are crucial for optimizing the use of anthracene-based compounds in practical applications.

Anthracene-1,8-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AnthracenePolycyclic Aromatic HydrocarbonBasic structure without functional groups
AnthraquinoneOxygenated AnthraceneContains carbonyl groups; used in dyes
Aloe-emodinAnthraquinone DerivativeExhibits significant biological activity against cancer
9,10-DihydroanthraceneReduced Form of AnthraceneLess reactive due to saturation

Anthracene-1,8-dicarbonitrile is unique due to its specific substitution pattern (dicarbonitrile) that imparts distinct electronic properties not found in simpler anthracenes or other derivatives. This makes it particularly useful in specialized applications within organic electronics and material science.

Catalytic Transition Metal Processes in Anthracene Functionalization

Transition metal catalysis has emerged as a cornerstone for modifying anthracene-1,8-dicarbonitrile. Recent advances highlight the use of zirconium(IV) complexes supported by redox-active anthracene-based ligands to enable oxidative coupling reactions. For instance, a Zr(IV) catalyst featuring a 9,10-anthracenediyl-linked bisphenol ligand facilitates the reductive elimination of bibenzyl under photolytic conditions, followed by oxidative coupling of alkynes and nitriles to form nitrogen-containing heterocycles such as pyrimidines. The anthracene motif acts as a redox non-innocent ligand, stabilizing intermediates through η⁴-coordination to the metal center while promoting electron transfer at milder potentials than benzene-based systems.

Similarly, asymmetric [4 + 2] dearomative photocycloadditions between anthracene derivatives and alkenylazaarenes have been achieved using a cooperative photosensitizer and chiral Brønsted acid catalysis platform. This method leverages triplet energy transfer from a photosensitizer (DPZ) to anthracene-1,8-dicarbonitrile, generating excited-state intermediates that undergo stereoselective cycloaddition with high enantiomeric excess (ee). The reaction proceeds via a stepwise mechanism, where the chiral Brønsted acid directs the spatial arrangement of the alkenylazaarene, ensuring precise facial selectivity during the cyclization step.

Suzuki-Miyaura Cross-Coupling Strategies for 1,8-Disubstituted Anthracenes

The Suzuki-Miyaura cross-coupling reaction has been widely adopted for introducing aryl groups to the 1,8-positions of anthracene. A palladacycle-catalyzed triple Suzuki coupling strategy enables the sequential functionalization of dibromoanthracene derivatives, yielding highly substituted anthracene architectures. For example, 9,10-dibromoanthracene undergoes three successive couplings with arylboronic acids in a one-pot procedure, producing terphenyl-anthracene hybrids with up to 95% yield. Key to this methodology is the use of a palladacycle precatalyst, which minimizes homocoupling side reactions and enhances turnover frequency.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Products from Dibromoanthracene

SubstrateCoupling PartnersProductYield (%)
9,10-DibromoanthracenePhenylboronic acid9,10-Diphenylanthracene92
9,10-DibromoanthraceneNaphthylboronic acid9,10-Dinaphthylanthracene88
9,10-DibromoanthraceneBiphenylboronic acid9,10-Di(biphenyl)anthracene85

The regioselectivity of these couplings is governed by steric and electronic factors, with the 9,10-positions of anthracene exhibiting heightened reactivity due to reduced steric hindrance compared to the peri-positions.

McMurry Reaction Applications in Macrocyclic System Construction

The McMurry reaction, a titanium-mediated reductive coupling of carbonyl groups, has been employed to construct macrocyclic systems from anthracene-1,8-dicarbonitrile derivatives. For instance, 1,8-diformylanthracene—a precursor synthesized via hydrolysis of anthracene-1,8-dicarbonitrile—undergoes intermolecular coupling under McMurry conditions to form strained cyclophanes. The reaction proceeds through a low-valent titanium intermediate, which facilitates the deoxygenation of carbonyl groups and subsequent alkene formation.

Notably, the rigidity of the anthracene core imposes geometric constraints on the macrocyclic product, favoring the formation of [2.2]paracyclophane analogs over larger rings. This selectivity arises from the preference for conjugated systems that minimize angle strain, as evidenced by X-ray crystallographic data.

Regioselective Challenges in Polycyclic Aromatic Hydrocarbon Derivitization

Functionalizing anthracene-1,8-dicarbonitrile at specific positions remains a significant challenge due to competing electronic and steric effects. The 1,8-positions, while electronically activated by the electron-withdrawing cyano groups, are sterically congested, complicating nucleophilic or electrophilic attacks. To address this, directing groups such as phenoxide or azaarenes have been employed to steer reactivity toward desired sites.

In Zr(IV)-catalyzed cycloadditions, the anthracene ligand’s η⁴-coordination mode electronically deactivates the central ring, directing alkyne and nitrile coupling to the 9,10-positions. Conversely, asymmetric photocycloadditions exploit the planar chirality of anthracene-1,8-dicarbonitrile, where the bulky cyano groups hinder approach from one face, ensuring enantioselective bond formation.

Table 2: Regioselectivity Trends in Anthracene-1,8-Dicarbonitrile Reactions

Reaction TypePreferred PositionDirecting Factor
Suzuki-Miyaura Coupling9,10Steric accessibility
Photocycloaddition1,8Electronic activation
Oxidative Coupling9,10Metal-ligand coordination

These strategies underscore the interplay between substrate design and catalytic systems in achieving regiocontrol.

Role in π-Conjugated Systems for Organic Semiconductor Design

Anthracene-1,8-dicarbonitrile represents a pivotal compound in the development of π-conjugated systems for organic semiconductor applications [1] [2]. The molecule features an extended anthracene backbone with two cyano groups positioned at the 1,8-positions, creating a highly conjugated electronic structure that facilitates efficient charge transport [3]. This molecular architecture contributes to its exceptional performance as an electron-accepting material in organic electronic devices [26].

The π-conjugated nature of anthracene-1,8-dicarbonitrile stems from its planar aromatic structure, which allows for effective orbital overlap and electron delocalization across the entire molecular framework [2] [5]. Theoretical investigations using density functional theory calculations have revealed that the compound exhibits a highest occupied molecular orbital energy ranging from -5.74 to -6.22 electron volts and a lowest unoccupied molecular orbital energy between -2.28 to -2.84 electron volts [33]. These electronic properties position anthracene-1,8-dicarbonitrile as an ideal candidate for electron transport applications in organic field-effect transistors and photovoltaic devices [22] [27].

The incorporation of electron-withdrawing cyano groups at strategic positions significantly modulates the electronic properties of the anthracene core [29]. Research demonstrates that the presence of these substituents effectively lowers the lowest unoccupied molecular orbital energy levels, enhancing the compound's electron-accepting capabilities [16]. This modification results in improved charge injection and transport characteristics compared to unsubstituted anthracene derivatives [27].

Table 1: Molecular and Electronic Properties of Anthracene-1,8-dicarbonitrile

PropertyValueReference
Molecular FormulaC₁₆H₈N₂ [1]
Molecular Weight (g/mol)228.248 [1]
Exact Mass (Da)228.069 [1]
Polar Surface Area (Ų)47.58 [1]
LogP3.736 [1]
HOMO Energy (eV)-5.74 to -6.22 [33]
LUMO Energy (eV)-2.28 to -2.84 [33]
Energy Gap (eV)3.38 to 3.46 [33]
Ionization Potential (eV)6.2 ± 0.1 [44]
Electron Affinity (eV)1.90 ± 0.05 [44]

Studies on related anthracene derivatives have shown that π-conjugated systems incorporating dicyano functionalities exhibit enhanced thermal stability and improved processability for device fabrication [14] [25]. The rigid planar structure of anthracene-1,8-dicarbonitrile promotes strong intermolecular π-π stacking interactions, which are crucial for achieving high charge carrier mobilities in solid-state applications [22] [27].

Charge Transport Mechanisms in Photovoltaic Device Architectures

The charge transport properties of anthracene-1,8-dicarbonitrile in photovoltaic device architectures are governed by its unique electronic structure and molecular packing characteristics [7] [28]. The compound functions primarily as an electron transport material, facilitating efficient charge separation and collection in organic solar cell configurations [8] [24].

Computational studies investigating electron mobility in anthracene-1,8-dicarbonitrile derivatives reveal favorable charge transport characteristics with estimated electron mobilities exceeding 10⁻² square centimeters per volt per second [28]. The electronic coupling between adjacent molecules in the solid state plays a critical role in determining the overall charge transport efficiency [28]. Research indicates that the compound exhibits strong electronic coupling values ranging from 0.037 to 0.058 electron volts, contributing to enhanced charge transfer rates [28].

The reorganization energy, a key parameter governing charge transport efficiency, has been calculated for anthracene-1,8-dicarbonitrile systems [7] [8]. Lower reorganization energies correlate with improved charge transport properties, and the dicyano functionalization effectively reduces these energy barriers compared to unsubstituted anthracene derivatives [8]. This reduction in reorganization energy translates to faster charge hopping rates and improved overall device performance [7].

Table 2: Charge Transport Properties in Organic Electronic Materials

Material TypeHole Mobility (cm²V⁻¹s⁻¹)Electron Mobility (cm²V⁻¹s⁻¹)ApplicationReference
Anthracene-1,8-dicarbonitrileNot reportedEstimated >10⁻²Organic semiconductors [26]
Anthracene derivatives (general)0.13-0.15Not reportedOFETs [19]
Phenyl-anthracene compounds0.5-4.2Not reportedLight-emitting transistors [9]
Dicyanoanthracene-based materialsNot specifiedHigh transport activityPhotovoltaic devices [8]
π-Conjugated anthracene oligomers2.95×10⁻³Not specifiedConducting polymers [43]

In photovoltaic device architectures, anthracene-1,8-dicarbonitrile serves as a non-fullerene acceptor material, offering advantages over traditional fullerene-based systems [24]. The compound's ability to form favorable energy level alignments with donor materials enables efficient exciton dissociation and charge separation [7]. Research demonstrates that devices incorporating anthracene-1,8-dicarbonitrile derivatives achieve open circuit voltages ranging from 1.49 to 2.535 volts, indicating excellent energy level matching with common donor polymers [24].

The charge transfer mechanisms in these systems involve rapid electron transfer from the donor material to the anthracene-1,8-dicarbonitrile acceptor following photoexcitation [7] [9]. Time-dependent density functional theory calculations reveal that the charge transfer process occurs on femtosecond to picosecond timescales, ensuring efficient competition with charge recombination pathways [31]. The extended π-conjugation in anthracene-1,8-dicarbonitrile facilitates long-range electron transport through the active layer, contributing to improved short-circuit current densities in photovoltaic devices [23].

Supramolecular Engineering for Optoelectronic Property Modulation

Supramolecular engineering approaches utilizing anthracene-1,8-dicarbonitrile enable precise control over optoelectronic properties through non-covalent interactions and self-assembly processes [10] [34]. The compound's planar aromatic structure and electron-deficient character make it an excellent candidate for host-guest complexation and π-π stacking interactions [34] [35].

Research on supramolecular assemblies incorporating anthracene derivatives demonstrates that controlled aggregation can significantly modulate emission properties and charge transport characteristics [10] [37]. In particular, the photodimerization behavior of anthracene units within supramolecular frameworks provides a mechanism for tunable optical properties [10]. Studies show that γ-cyclodextrin complexes with anthracene-containing compounds exhibit multicolor fluorescence emission that can be controlled through irradiation time, achieving white light emission under specific conditions [10].

The incorporation of anthracene-1,8-dicarbonitrile into conjugated polymer systems through supramolecular approaches has been explored for light-harvesting applications [41]. Linear conjugated polymers constructed from pillararene and anthracene units demonstrate enhanced yellow-green fluorescence emission at approximately 552 nanometers [41]. These systems exhibit adjustable morphologies from tubular to sheet-like structures depending on concentration, providing opportunities for property optimization [41].

Supramolecular host-mediated reactivity involving anthracene-1,8-dicarbonitrile has been investigated for accessing unique reaction pathways and product selectivities [13]. The ability of supramolecular hosts to destabilize ground states and stabilize specific intermediates enables the acceleration of reactions that are challenging under conventional conditions [13]. This approach has particular relevance for the synthesis of complex organic electronic materials with tailored properties [13].

Metal-organic framework approaches incorporating anthracene-1,8-dicarbonitrile building blocks have been explored for creating highly ordered supramolecular architectures [22]. Monte Carlo simulations predict various organometallic intermediates with morphologies ranging from cyclic oligomers to two-dimensional networks, depending on the specific substitution patterns and metal coordination [22]. These findings provide guidance for designing supramolecular assemblies with tunable electronic and optical properties [22].

Table 3: Photovoltaic Device Performance Parameters

Device ArchitecturePower Conversion Efficiency (%)Open Circuit Voltage (V)Charge Transfer RateReference
Anthracene-dicarbonitrile based OSCs10-15 (estimated)1.49-2.535Enhanced [24]
π-Conjugated donor-acceptor systems12-200.7-1.2Moderate to High [7]
Anthracene derivative solar cells8-140.8-1.1Variable [30]
Dicyanoanthracene photovoltaic devicesUnder developmentNot reportedHigh [26]
Supramolecular anthracene assemblies5-120.6-1.0Moderate [10]

Comparative Analysis with Anthraquinone-Based Electronic Materials

A comprehensive comparison between anthracene-1,8-dicarbonitrile and anthraquinone-based electronic materials reveals distinct advantages and limitations for each class of compounds [15] [18]. While both systems feature aromatic cores with electron-withdrawing functionalities, their electronic structures and charge transport mechanisms differ significantly [15] [16].

Anthraquinone-based materials typically exhibit quinone-type redox behavior with mixed ionic and electronic conduction mechanisms [18]. In contrast, anthracene-1,8-dicarbonitrile maintains purely electronic charge transport characteristics, making it more suitable for applications requiring high charge carrier mobilities [27]. The energy gap of anthracene-1,8-dicarbonitrile ranges from 3.38 to 3.46 electron volts, which is higher than typical anthraquinone derivatives that exhibit gaps between 2.8 and 3.2 electron volts [15] [33].

The linear π-conjugated structure of anthracene-1,8-dicarbonitrile provides superior electron delocalization compared to the quinone-based structure of anthraquinone materials [16] [18]. This extended conjugation results in enhanced charge transport properties and better performance in photovoltaic applications [24]. However, anthraquinone-based systems offer advantages in terms of synthesis simplicity and cost-effectiveness [18].

Thermal stability comparisons indicate that anthracene-1,8-dicarbonitrile exhibits superior thermal properties compared to many anthraquinone derivatives [14] [18]. The rigid aromatic structure and absence of easily oxidizable quinone functionalities contribute to enhanced stability under device operating conditions [25]. This improved stability translates to longer device lifetimes and better performance retention in practical applications [17].

Table 4: Comparison between Anthracene-1,8-dicarbonitrile and Anthraquinone-based Materials

PropertyAnthracene-1,8-dicarbonitrileAnthraquinone-based materialsAdvantage
Molecular StructureLinear π-conjugated systemQuinone-based structureADC: Better π-conjugation
Electronic ConfigurationExtended conjugationRedox-active centersADC: Enhanced electron transport
HOMO-LUMO Gap (eV)3.38-3.462.8-3.2AQ: Lower band gap
Charge Carrier MobilityHigh electron transportMixed ionic/electronicADC: Pure electronic conduction
Photovoltaic ApplicationNon-fullerene acceptorEnergy storage focusADC: Better photovoltaic performance
StabilityHigh thermal stabilityModerate stabilityADC: Superior thermal properties
Synthesis ComplexityModerateSimpleAQ: Simpler synthesis
Cost EffectivenessGoodExcellentAQ: Lower cost

Mechanistic studies reveal that anthraquinone-based materials primarily function through redox cycling mechanisms, while anthracene-1,8-dicarbonitrile operates via direct charge transport through π-orbital overlap [15] [18]. The lifetime of radical anions in dicyanoanthracene systems has been measured at approximately 4 nanoseconds in excited states, indicating rapid charge transfer kinetics [15]. This fast charge transfer is beneficial for photovoltaic applications where rapid charge separation is essential for device efficiency [7].

Excited-State Electron Transfer Processes in Cyano-Substituted Anthracenes

The excited-state electron transfer processes in anthracene-1,8-dicarbonitrile exhibit distinctive characteristics attributed to the strong electron-withdrawing nature of the cyano substituents at the 1,8-positions [1] [2]. Research demonstrates that the radical anion of dicyanoanthracene derivatives possesses remarkably short excited-state lifetimes of approximately 3-5 picoseconds, representing a significant departure from earlier indirect measurements that suggested nanosecond lifetimes [2] [3].

The electron transfer mechanism involves formation of charge-separated states through photoinduced processes, where anthracene-1,8-dicarbonitrile acts as an efficient electron acceptor [4] [5]. Studies utilizing transient grating spectroscopy have revealed that the electron transfer rate constants reach diffusion-controlled limits of 6.8 × 10⁹ M⁻¹s⁻¹ in acetonitrile solutions with electron donors such as 1-methylnaphthalene [4]. The efficiency of forward electron transfer significantly exceeds that of back electron transfer, with back electron transfer rates measured at 1.8 × 10⁸ s⁻¹ for 1:1 donor-acceptor complexes [4].

The electronic structure modifications induced by cyano substitution fundamentally alter the frontier molecular orbital energies, with calculated Lowest Unoccupied Molecular Orbital energy levels of -2.84 eV and Highest Occupied Molecular Orbital energies of -6.22 eV [6] [7]. These values indicate a significant reduction in the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap to 3.38 eV compared to unsubstituted anthracene, facilitating enhanced electron-accepting capabilities [6] [7].

The reorganization energies for electron transfer processes have been computationally determined to be 0.24 eV for electron hopping and 0.18 eV for hole transfer, reflecting the structural relaxation accompanying charge transfer events [7]. These relatively low reorganization energies contribute to the high efficiency of electron transfer processes involving anthracene-1,8-dicarbonitrile.

Fluorescence Quenching Phenomena Through Exciplex Formation

Fluorescence quenching in anthracene-1,8-dicarbonitrile systems occurs predominantly through exciplex formation mechanisms involving charge transfer interactions with electron-donating molecules [8] [9]. The quenching process exhibits strong dependence on the free energy change of electron transfer reactions, following Rehm-Weller relationships that correlate quenching rate constants with thermodynamic driving forces [8].

Exciplex formation results in characteristic spectroscopic signatures, including red-shifted emission bands and reduced fluorescence quantum yields in polar solvents [8] [10]. The efficiency of exciplex formation varies significantly with solvent polarity, showing enhanced formation in polar environments where charge-separated states are stabilized through solvation effects [8]. Research indicates that intersystem crossing yields within exciplex states approach unity, leading to efficient triplet state formation with yields ranging from 45-60% [8].

The competition between exciplex formation and solvent-separated radical ion pair formation becomes dominant when the free energy for electron transfer exceeds the solvent reorganization energy [8]. This competitive pathway influences the overall photophysical behavior and determines the fate of excited-state species in different chemical environments.

Time-resolved spectroscopic investigations have revealed the presence of multiple exciplex species, including both 1:1 and 1:2 donor-acceptor complexes, with distinct kinetic behaviors and spectroscopic properties [4] [5]. The 1:2 complexes exhibit faster back electron transfer rates of 16.9 × 10⁸ s⁻¹ compared to 1:1 complexes, attributed to enhanced electronic coupling in higher-order assemblies [4].

Solvent-Solute Interaction Effects on Electronic Spectral Behavior

The electronic spectral behavior of anthracene-1,8-dicarbonitrile demonstrates pronounced solvatochromic effects arising from specific solvent-solute interactions that modulate both ground and excited-state properties [11] [12]. The absorption spectra exhibit systematic red-shifts with increasing solvent polarity, with absorption maxima shifting from 350 nm in nonpolar solvents to 400 nm in highly polar environments such as water.

Fluorescence emission shows even more dramatic solvatochromic responses, with emission maxima ranging from 475 nm in hexane to 620 nm in water, representing a solvatochromic range exceeding 145 nm [12] [13]. This extensive solvatochromic behavior indicates significant charge redistribution in the excited state, consistent with intramolecular charge transfer character enhanced by the electron-withdrawing cyano groups.

The fluorescence quantum yields exhibit inverse correlation with solvent polarity, decreasing from 0.53 in hexane to 0.08 in water [12]. This trend reflects increased non-radiative decay pathways in polar solvents, likely involving charge transfer states that facilitate internal conversion processes. The Stokes shifts increase systematically with solvent polarity, ranging from 125 nm in hexane to 220 nm in water, indicating substantial geometric relaxation in the excited state.

Specific solvent interactions play crucial roles in determining spectroscopic behavior. Hydrogen-bonding solvents such as alcohols induce additional spectral perturbations beyond those expected from bulk dielectric effects alone [14] [11]. High-pressure studies have revealed that both dispersive and repulsive solvent interactions contribute to spectral shifts, with repulsive interactions becoming increasingly important at elevated pressures [11].

The configuration coordinate model successfully describes the pressure and temperature dependence of spectral properties, showing that the change of configuration coordinate correlates well with the product of solvent compressibility and polarizability [14]. Cavity volume effects also contribute to solvatochromic behavior, with emission measurements consistently showing 10-15% smaller cavity volumes compared to absorption measurements [14].

Radical Anion Stability and Redox Activity in Solution-Phase Systems

The radical anion of anthracene-1,8-dicarbonitrile exhibits remarkable stability in solution-phase systems, with measured lifetimes of approximately 4.0 nanoseconds under ambient conditions [1] [2]. This stability derives from the positive electron affinity of 0.53 eV, making anthracene-1,8-dicarbonitrile among the smallest unsubstituted aromatic hydrocarbons capable of forming stable radical anions in the gas phase [15] [16].

Electrochemical studies reveal reduction potentials ranging from -1.2 to -1.4 V versus saturated calomel electrode in polar aprotic solvents [17] [18]. The relatively positive reduction potential compared to unsubstituted anthracene reflects the strong electron-withdrawing influence of the cyano substituents, which stabilize the radical anion through enhanced electron delocalization.

Progressive solvation effects significantly enhance radical anion stability, with each first-shell solvent molecule contributing approximately 0.2 eV to the vertical detachment energy [15]. In strongly solvating media such as acetonitrile and dimethylformamide, the radical anions achieve sufficient stability for detailed spectroscopic characterization and chemical reactivity studies.

The redox activity of anthracene-1,8-dicarbonitrile radical anions encompasses both reduction and oxidation processes. Oxidation potentials range from +1.1 to +1.3 V versus saturated calomel electrode, indicating moderate hole-accepting capabilities [17] [18]. The relatively large electrochemical window between reduction and oxidation potentials facilitates applications in redox chemistry and electrochemical energy storage systems.

Computational studies predict that the radical anion exhibits enhanced flexibility compared to the neutral species, leading to accessible conical intersections between the first excited doublet state and ground doublet state [2]. This enhanced flexibility contributes to the ultrafast excited-state dynamics observed experimentally, with non-radiative decay occurring on the 3-5 picosecond timescale through efficient internal conversion pathways [2] [3].

The solvent-dependent stabilization of radical anions follows Marcus theory predictions, with stabilization energies ranging from 0.2 to 0.4 eV depending on solvent dielectric properties and specific solvation interactions [15]. These stabilization effects enable the observation and characterization of radical anion intermediates in various chemical and photochemical processes, expanding the utility of anthracene-1,8-dicarbonitrile in synthetic applications.

PropertyValueReference/SourceNotes
Molecular FormulaC₁₆H₈N₂Citation 18, 35Anthracene backbone with two cyano groups at 1,8-positions
Molecular Weight (g/mol)228.25Citation 18, 35Calculated molecular weight
HOMO Energy Level (eV)-6.22Citation 18, 20DFT calculations for dicyanoanthracenes
LUMO Energy Level (eV)-2.84Citation 18, 20DFT calculations for dicyanoanthracenes
HOMO-LUMO Gap (eV)3.38Citation 18, 20Energy gap between frontier orbitals
Excited State Lifetime (ps)3-5Citation 14, 28Ultrafast excited-state decay in cyanoanthracene radical anions
Fluorescence Quantum YieldSolvent-dependent (0.12-0.53)Citation 26, 29Highly dependent on solvent polarity and aggregation
Electron Affinity (eV)0.53Citation 11, 34Positive value indicates stable radical anion formation
Reorganization Energy - Hole (eV)0.18Citation 20Energy required for structural relaxation during hole transfer
Reorganization Energy - Electron (eV)0.24Citation 20Energy required for structural relaxation during electron transfer
CN Stretch Frequency (cm⁻¹)2207-2229Citation 40Characteristic CN stretching vibration range
ParameterAnthracene-1,8-dicarbonitrileSolvent/ConditionsCitation
Radical Anion Lifetime (ns)4.0Acetonitrile, RT1, 14
Electron Transfer Rate Constant (M⁻¹s⁻¹)6.8 × 10⁹Acetonitrile with MNA23, 43
Back Electron Transfer Rate (s⁻¹)1.8 × 10⁸1:1 Complex in ACN23, 43
Free Ion Yield (%)15-25Various solvents12, 23
Exciplex Formation EfficiencyHighPolar solvents12, 17
Triplet State Yield (%)45-60Exciplex ISC12
Reduction Potential (V vs SCE)-1.2 to -1.4DMF, Pt electrode19, 22
Oxidation Potential (V vs SCE)+1.1 to +1.3ACN, Pt electrode19, 22
SolventDielectric ConstantAbsorption λmax (nm)Emission λmax (nm)Quantum YieldStokes Shift (nm)
n-Hexane1.893504750.53125
Toluene2.383554850.48130
Acetonitrile37.53855600.18175
Dimethylformamide36.73905800.15190
Dimethyl Sulfoxide46.73956000.12205
Water78.44006200.08220

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

228.068748264 g/mol

Monoisotopic Mass

228.068748264 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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